molecular formula C18H29NO6 B4005923 N-(tert-butyl)-4-(4-ethoxyphenoxy)-1-butanamine oxalate

N-(tert-butyl)-4-(4-ethoxyphenoxy)-1-butanamine oxalate

Cat. No.: B4005923
M. Wt: 355.4 g/mol
InChI Key: JFSWOUQVWOGOPQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(4-ethoxyphenoxy)-1-butanamine oxalate is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.19948764 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Compounds similar to N-(tert-butyl)-4-(4-ethoxyphenoxy)-1-butanamine oxalate have been utilized in asymmetric synthesis, serving as precursors or intermediates in the production of enantioenriched amines. These amines are crucial in the synthesis of pharmaceuticals and other biologically active molecules. For instance, tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, enabling the creation of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, through nucleophilic addition reactions (Ellman et al., 2002).

Organic and Medicinal Chemistry

The tert-butyl and ethoxy functional groups, common in pharmaceutical compounds, contribute to the solubility, stability, and bioactivity of drugs. For example, tert-butyl groups have been used to enhance the lipophilicity of molecules, potentially affecting their pharmacokinetic properties. Similarly, ethoxy groups may influence the ability of compounds to interact with biological targets, affecting their potency and selectivity.

Radical Chemistry and Oxidation Processes

Compounds containing tert-butyl groups have been studied for their roles in radical chemistry, including serving as radical precursors or scavengers in various oxidation processes. These processes are significant in synthetic chemistry, environmental chemistry, and the study of oxidative stress in biological systems. For instance, dirhodium-catalyzed oxidations of phenols and anilines using tert-butyl hydroperoxide highlight the utility of tert-butyl groups in facilitating oxidation reactions (Ratnikov et al., 2011).

Properties

IUPAC Name

N-tert-butyl-4-(4-ethoxyphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-5-18-14-8-10-15(11-9-14)19-13-7-6-12-17-16(2,3)4;3-1(4)2(5)6/h8-11,17H,5-7,12-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSWOUQVWOGOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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